Cas no 1203372-75-1 (4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide)
4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide
- AKOS024646494
- 4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide
- 1203372-75-1
- F2394-0085
- 4-cyano-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
- 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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- Inchi: 1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,11H2,(H,18,19)
- InChI Key: VDFQAIKRNFDLPW-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1(CNC(C2C=CC(C#N)=CC=2)=O)CC1
Computed Properties
- Exact Mass: 282.08268425g/mol
- Monoisotopic Mass: 282.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 81.1Ų
4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2394-0085-2μmol |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2394-0085-5μmol |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2394-0085-10μmol |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2394-0085-20μmol |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2394-0085-1mg |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2394-0085-2mg |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2394-0085-3mg |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2394-0085-4mg |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2394-0085-5mg |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2394-0085-10mg |
4-cyano-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide |
1203372-75-1 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide
Comprehensive Overview of 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide (CAS No. 1203372-75-1)
4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide (CAS No. 1203372-75-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by a thiophene ring and a cyclopropylmethyl group, is often explored for its role in drug discovery and material science. Researchers are particularly interested in its cyano-substituted benzamide moiety, which contributes to its binding affinity and stability in various biochemical environments.
In recent years, the demand for heterocyclic compounds like 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide has surged, driven by advancements in small-molecule therapeutics and precision agriculture. The compound's CAS No. 1203372-75-1 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Its thiophene-based scaffold is particularly notable for its versatility in modulating biological activity, making it a valuable building block for medicinal chemistry projects.
One of the key trends in the study of 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide is its potential role in addressing drug-resistant pathogens. With the rise of antimicrobial resistance (AMR), researchers are investigating novel compounds with enhanced bioactivity and low toxicity profiles. This compound's cyano group and thiophene ring are hypothesized to interact with microbial targets in unconventional ways, offering new avenues for therapeutic development.
From a synthetic chemistry perspective, CAS No. 1203372-75-1 exemplifies the growing interest in cyclopropyl-containing molecules, which are prized for their conformational rigidity and metabolic stability. The cyclopropylmethyl segment in this compound is a subject of ongoing optimization studies, particularly in the context of CYP450 enzyme interactions and drug metabolism. These investigations align with broader industry efforts to improve oral bioavailability and pharmacokinetic properties of small-molecule drugs.
Environmental and green chemistry considerations also play a role in the discourse around 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide. As regulatory pressures increase, researchers are exploring sustainable synthesis routes for such compounds, minimizing hazardous byproducts and energy consumption. The thiophene moiety, in particular, is being reevaluated for its potential to be derived from biobased feedstocks, aligning with the principles of circular economy.
In the realm of material science, CAS No. 1203372-75-1 has been investigated for its electronic properties, especially in the context of organic semiconductors and conductive polymers. The cyano group and aromatic systems in its structure contribute to electron delocalization, making it a candidate for optoelectronic applications. This interdisciplinary appeal underscores the compound's versatility beyond traditional pharmaceutical uses.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide is critical. Computational tools like molecular docking and QSAR modeling are increasingly employed to predict its interactions with biological targets. These approaches, combined with high-throughput screening, accelerate the identification of promising derivatives for further development.
In summary, 4-cyano-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzamide (CAS No. 1203372-75-1) represents a compelling case study in modern chemical research. Its multifaceted applications—from drug discovery to advanced materials—highlight the evolving priorities of the scientific community. As interest in tailored heterocycles and sustainable chemistry grows, this compound is poised to remain a focal point of innovation and exploration.
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